molecular formula C13H13ClN2O3 B11774655 Ethyl 1-benzyl-4-chloro-5-hydroxy-1H-pyrazole-3-carboxylate

Ethyl 1-benzyl-4-chloro-5-hydroxy-1H-pyrazole-3-carboxylate

Cat. No.: B11774655
M. Wt: 280.70 g/mol
InChI Key: ROJZVSQOTMWZMV-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-chloro-5-hydroxy-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-4-chloro-5-hydroxy-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-chloro-5-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a dechlorinated product

    Substitution: Formation of various substituted pyrazole derivatives

Scientific Research Applications

Ethyl 1-benzyl-4-chloro-5-hydroxy-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-chloro-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro substituent can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
  • 4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid
  • 1-Benzyl-4-chloro-5-hydroxy-1H-pyrazole-3-carboxylic acid

Uniqueness

Ethyl 1-benzyl-4-chloro-5-hydroxy-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzyl group and a chloro substituent enhances its potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

ethyl 2-benzyl-4-chloro-3-oxo-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C13H13ClN2O3/c1-2-19-13(18)11-10(14)12(17)16(15-11)8-9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3

InChI Key

ROJZVSQOTMWZMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(N1)CC2=CC=CC=C2)Cl

Origin of Product

United States

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